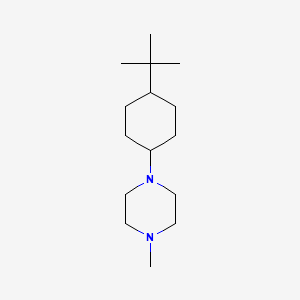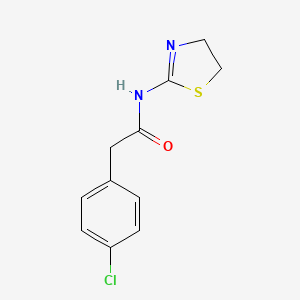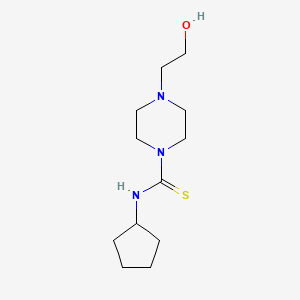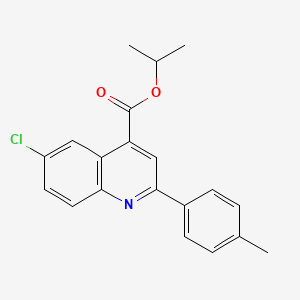
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of S-adenosylmethionine (SAM) synthesis. SAM is an important methyl donor in many biological processes, and its inhibition by N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can lead to a decrease in DNA methylation and protein methylation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its broad spectrum of activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and parasites, making it a useful tool for studying the mechanisms of microbial growth and infection. However, one limitation of using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine in lab experiments.
未来方向
There are several future directions for research on N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new drugs based on the structure of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine for the treatment of infectious diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine, as well as its interaction with other cellular processes. Additionally, the potential use of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine as a diagnostic tool for the detection of cancer and infectious diseases is an area of active research.
合成方法
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylbenzyl azide. The resulting product is then reacted with methylthioacetic acid to form the desired compound, N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine. The synthesis of N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine can be optimized through various modifications of the reaction conditions, such as the use of different solvents, temperatures, and catalysts.
科学研究应用
N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs for the treatment of infectious diseases. N-(4-methylbenzyl)-3-(methylthio)-1H-1,2,4-triazol-5-amine has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-3-5-9(6-4-8)7-12-10-13-11(16-2)15-14-10/h3-6H,7H2,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIJXFCRBNQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)




![5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)

![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)
![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)